molecular formula C8H11NO B1609856 3-Isopropoxypyridine CAS No. 88111-63-1

3-Isopropoxypyridine

Cat. No. B1609856
CAS RN: 88111-63-1
M. Wt: 137.18 g/mol
InChI Key: HSAWPCNJLDNOEM-UHFFFAOYSA-N
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Description

3-Isopropoxypyridine (3-IP) is an organic compound with the molecular formula C5H8NO. It is a colorless, volatile liquid with a pungent odor. It is a versatile precursor to other compounds and has been used in many scientific research applications. 3-IP has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used as an intermediate in the synthesis of polymers and as a catalyst in organic reactions. It has also been used in the synthesis of drugs and as a solvent in various processes.

Scientific Research Applications

1. Use in Brain Protection

A study by Belanov et al. (2022) explored the brain-protective activity of a novel compound, a hydroxypyridine derivative, in rats with ischemic damage. The compound showed a reduction in brain tissue damage and accelerated recovery of neurological functions, highlighting its potential in neuroprotection (Belanov et al., 2022).

2. Reactivity and Structural Analysis

Yoshimura et al. (2011) investigated the preparation, structure, and reactivity of 3-alkoxy-2-iodylpyridines, including 2-iodyl-3-isopropoxypyridine. This study contributed to the understanding of the structural and chemical properties of these compounds, useful in various chemical applications (Yoshimura et al., 2011).

3. Radiopharmaceutical Applications

Research by Cusnir et al. (2017) highlighted the use of hydroxypyridinone derivatives in radiopharmaceuticals for PET imaging with Gallium-68. These derivatives, including those related to 3-isopropoxypyridine, have applications in molecular imaging and cancer diagnosis (Cusnir et al., 2017).

4. DNA-Intercalating Agents

Charmantray et al. (2001) synthesized and studied 4-hydroxymethyl-3-(alkylamino)acridines, including compounds with isopropoxypyridine. These compounds are models for a new class of DNA-intercalating agents, demonstrating potential in genetic research and therapy (Charmantray et al., 2001).

5. Application in Drug Delivery

Mortazavi‐Derazkola et al. (2017) utilized 3-isopropoxypyridine-modified nanocomposites for drug delivery, particularly for atenolol, showcasing its role in enhancing drug efficacy and targeted delivery (Mortazavi‐Derazkola et al., 2017).

6. Coordination Network Assemblies

A study by Rocco et al. (2020) involved the preparation of terpyridines with various substituents, including isopropoxypyridine. This research contributes to understanding the effects of substituents on coordination networks, relevant in materials science (Rocco et al., 2020).

7. Bioorthogonal Chemical Reactions

Research by Tu et al. (2018) discussed the use of 3-isocyanopropyl derivatives, related to 3-isopropoxypyridine, in bioorthogonal reactions for controlled release of drugs and reporter probes in biological systems (Tu et al., 2018).

Mechanism of Action

Target of Action

3-Isopropoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 3-Isopropoxypyridine are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, 3-Isopropoxypyridine, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 3-Isopropoxypyridine . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 13718 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of 3-Isopropoxypyridine’s action is the formation of carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 3-Isopropoxypyridine a valuable tool in organic chemistry .

Action Environment

The efficacy and stability of 3-Isopropoxypyridine can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that 3-Isopropoxypyridine may be stable under a wide range of conditions.

properties

IUPAC Name

3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(2)10-8-4-3-5-9-6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAWPCNJLDNOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463248
Record name 3-Isopropyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxypyridine

CAS RN

88111-63-1
Record name 3-Isopropyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-1H-pyridone 1BI (100 g, 0.58 mol), potassium carbonate (238 g, 1.73 mol) and 2-iodopropane (86 ml, 0.86 mol) were stirred in DMF (1 L) at r.t. for 1 day. The mixture were diluted with ethyl acetate and water, layers were separated. The separated organic layer was washed with water (×2), dried (Mg SO4) and filtered. Solvents were removed in vacuum and column purification [5% ethyl acetate in hexanes] gave first the less polar 5-isopropoxypyridine 2BIa (73 g, 59%) as colourless liquid. Continuous elution with [50% ethyl acetate in hexanes] gave the more polar 5-bromo-1-isopropylpyridone 2BIb as white solid (22 g, 18%).
Quantity
100 g
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reactant
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238 g
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86 mL
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reactant
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Quantity
1 L
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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